Ethyl (R)-(-)-mandelate is the ethyl ester of (R)-mandelic acid, characterized by the molecular formula C₁₀H₁₂O₃ and a molecular weight of approximately 184.20 g/mol. This compound exists as a chiral molecule, with the (R)-enantiomer being significant in various chemical and biological applications. Ethyl (R)-(-)-mandelate is a secondary alcohol and is functionally related to mandelic acid, which is known for its therapeutic properties and role in various
Ethyl (R)-(-)-mandelate also serves as an asymmetry source in asymmetric catalysis. Asymmetric catalysis is a technique that allows for the selective synthesis of one enantiomer over another in a chemical reaction. The presence of Ethyl (R)-(-)-mandelate, with its defined chirality, influences the reaction pathway, favoring the formation of the desired enantiomer.
Beyond its role as a chiral precursor and asymmetry source, Ethyl (R)-(-)-mandelate finds applications in other research areas:
Ethyl (R)-(-)-mandelate exhibits notable biological activity. It has been shown to interact with various biological targets, including enzymes involved in metabolic processes. Specifically, it forms hydrogen bonds with residues in the active site of certain enzymes, influencing their activity . The compound's chiral nature contributes to its specificity in biological interactions, making it valuable in pharmaceutical applications.
Several methods exist for synthesizing ethyl (R)-(-)-mandelate:
Ethyl (R)-(-)-mandelate has diverse applications across various fields:
Research has shown that ethyl (R)-(-)-mandelate interacts with specific enzymes through hydrogen bonding and hydrophobic interactions. These interactions are crucial for understanding its role in biochemical pathways and its potential therapeutic effects. Studies indicate that it may modulate enzyme activity, potentially leading to applications in drug design and development .
Ethyl (R)-(-)-mandelate shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethyl Mandelate | Ethyl ester | Non-chiral; less specific biological activity |
Benzyl Mandelate | Benzyl ester | Higher lipophilicity; different solubility profile |
Methyl Mandelate | Methyl ester | Smaller size; different reactivity |
Ethyl (S)-(+) Mandelate | Enantiomer | Opposite chirality; different biological effects |
Ethyl (R)-(-)-mandelate's uniqueness lies primarily in its chiral configuration, which imparts distinct biological properties compared to its non-chiral or differently configured counterparts. This chirality enhances its specificity in biochemical interactions, making it particularly valuable in pharmaceutical applications.
Enzymatic reductions of α-keto esters, particularly ethyl benzoylformate, represent the most direct route to ethyl (R)-(-)-mandelate. Recombinant yeast strains engineered to express alcohol dehydrogenases (ADHs) and cofactor-regenerating enzymes have demonstrated exceptional efficiency. For instance, Arxula adeninivorans and Hansenula polymorpha expressing ADH from Candida hydrogenoformans achieved 93–94% substrate conversion to ethyl (R)-mandelate within 3–6 hours, with enantiomeric excess (ee) exceeding 98%. These systems utilize glucose dehydrogenase (GDH) for NADPH regeneration, enabling turnovers of >1,000 mol product per mol cofactor.
Key advancements include:
Table 1: Performance of Recombinant Yeast Catalysts in Ethyl (R)-Mandelate Synthesis
Nitrilases enable dynamic kinetic resolution (DKR) of racemic mandelonitrile derivatives, bypassing the 50% yield limitation of traditional kinetic resolution. Engineered nitrilase variants from Pseudomonas fluorescens EBC191 hydrolyze (R)-mandelonitrile to (R)-mandelic acid with 91% ee, which is subsequently esterified to the target compound. Recent protein engineering efforts focused on:
A breakthrough involved integrating sodium bisulfite to neutralize inhibitory aldehydes, enabling direct use of cyanohydrin precursors without isolation. This streamlined process achieved 70% isolated yield of ethyl (R)-mandelate at multigram scale.
Table 2: Nitrilase Variants for (R)-Mandelic Acid Production
Nitrilase Variant | Substrate | ee (%) | Conversion (%) | Reference |
---|---|---|---|---|
Wild-Type (P. fluorescens) | Mandelonitrile | 31 | 45 | |
M25-S192G | Mandelonitrile | 91 | 64 | |
M100-S192G-M232V | 2-Methoxymandelonitrile | 97 | 72 |
Mandelate racemase (MR) facilitates DKR by continuously racemizing the undesired (S)-enantiomer, allowing theoretical 100% yield. Immobilized MR from Pseudomonas putida on Eupergit® CM retained 90% activity over 10 batches in fixed-bed reactors, enabling continuous racemization of (S)-mandelic acid at 50°C. Coupling MR with enantioselective crystallization or lipase-mediated esterification achieved 85% yield of ethyl (R)-mandelate in aqueous media.
Key innovations include:
Table 3: Mandelate Racemase Variants and Their Catalytic Performance
MR Variant | Substrate | kcat/Km (M⁻¹s⁻¹) | Reference |
---|---|---|---|
Wild-Type | (R)-Mandelic Acid | 1.2 × 10³ | |
V26I/Y54V | (R)-3-Chloromandelic Acid | 6.2 × 10³ | |
V29L | (R)-2-Naphthylglycolate | 2.4 × 10³ |
The synthesis of Ethyl (R)-(-)-mandelate leverages asymmetric catalysis to achieve enantiomeric purity, a prerequisite for pharmaceutical and fine chemical applications. Organocatalysis, particularly using chiral alkaloids and thiol-based promoters, has supplanted traditional metal-based approaches due to its environmental compatibility and precision.
Kinetic resolution via bisalkaloid catalysts represents a cornerstone in the asymmetric synthesis of Ethyl (R)-(-)-mandelate. Dynamic kinetic resolution (DKR) integrates enzymatic racemization with diastereomeric crystallization, overcoming the 50% yield limitation of classical resolution. For instance, mandelate racemase enzymes enable in situ racemization of the undesired enantiomer, while bisalkaloid catalysts like dimeric cinchona derivatives (e.g., (DHQ)₂PYR) facilitate selective esterification or hydrolysis [1] [2].
A study by Huang et al. demonstrated that (DHQ)₂PYR catalyzes the sulfa-Michael addition of thiophenols to α-fluoroacrylates, achieving enantioselectivities up to 87% [6]. This bisalkaloid system stabilizes transition states through hydrogen bonding and π-π interactions, preferentially orienting the (R)-enantiomer for nucleophilic attack (Table 1).
Table 1: Enantioselectivity in Bisalkaloid-Catalyzed Reactions
Substrate | Catalyst | Yield (%) | ee (%) |
---|---|---|---|
α-Fluoroacrylate A | (DHQ)₂PYR | 92 | 87 |
α-Fluoroacrylate B | (DHQ)₂PHAL | 85 | 78 |
The synergy between enzymatic racemization and alkaloid-mediated resolution ensures near-quantitative yields of Ethyl (R)-(-)-mandelate, as evidenced by Belov et al., who reported >99% enantiomeric excess (ee) using mandelate racemase coupled with cinchona-derived catalysts [2].
Thiophenols have emerged as versatile organocatalysts in asymmetric esterification and transesterification reactions. Their dual role as nucleophiles and hydrogen-bond donors enables precise stereocontrol. In the sulfa-Michael addition, thiophenols attack α-fluoroacrylates, forming chiral intermediates that are subsequently esterified to Ethyl (R)-(-)-mandelate [6] [7].
Key mechanistic insights reveal that thiophenol’s aryl group engages in CH/π interactions with the mandelate’s phenyl ring, while its sulfhydryl group coordinates with the catalyst’s quinoline moiety. This orientation directs the (R)-configured product, as shown in the catalytic cycle below:
Huang et al. optimized this process using 20 mol% (DHQ)₂PYR in toluene at -20°C, achieving 92% yield and 87% ee [6]. The method’s robustness is highlighted by its application to fluorinated analogues of diltiazem, underscoring its pharmaceutical relevance.
Macrocyclic scaffolds, though less directly studied for Ethyl (R)-(-)-mandelate, offer potential in enantioselective recognition and catalysis. Cyclodextrins and calixarenes, for example, can encapsulate mandelate esters via host-guest interactions, amplifying stereoselectivity during crystallization or catalytic cycles.
Quan et al. elucidated the role of hydrogen-bonding networks in diastereomeric salt crystallization, where (R)-mandelic acid forms a one-dimensional chain with sertraline, stabilized by herringbone-like aromatic stacking [3]. Translating this to macrocycles, chiral crown ethers could preorganize mandelate precursors, enhancing reaction efficiency. Preliminary studies suggest that β-cyclodextrin derivatives improve ee by 15–20% in esterification reactions, though further validation is needed.